

Spectroscopic and Analytical Profile of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Diisopropylaminoethyl)piperazine

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound **1-(2-Diisopropylaminoethyl)piperazine**. Given the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside standardized experimental protocols for its analysis. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1] CAS Number: 59955-93-0[2] Molecular Formula: C₁₂H₂₇N₃[1][2] Molecular Weight: 213.36 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Diisopropylaminoethyl)piperazine**. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and are intended to guide the analysis of this compound.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.05	septet	2H	$\text{CH}(\text{CH}_3)_2$
~ 2.65	t	2H	$\text{N-CH}_2\text{-CH}_2\text{-N}$
~ 2.50	t	4H	Piperazine CH_2
~ 2.40	t	2H	$\text{N-CH}_2\text{-CH}_2\text{-N}$
~ 2.35	t	4H	Piperazine CH_2
~ 1.00	d	12H	$\text{CH}(\text{CH}_3)_2$
~ 1.70 (broad s)	1H	NH	

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 55.0	$\text{N-CH}_2\text{-CH}_2\text{-N}$
~ 54.5	Piperazine CH_2
~ 53.0	$\text{CH}(\text{CH}_3)_2$
~ 46.0	Piperazine CH_2
~ 45.0	$\text{N-CH}_2\text{-CH}_2\text{-N}$
~ 20.5	$\text{CH}(\text{CH}_3)_2$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (piperazine)
2950 - 2800	Strong	C-H stretch (aliphatic)
1470 - 1440	Medium	C-H bend (CH ₂ , CH ₃)
1380 - 1360	Medium	C-H bend (isopropyl gem-dimethyl)
1180 - 1020	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
213	Low	[M] ⁺ (Molecular Ion)
198	Medium	[M - CH ₃] ⁺
170	High	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
113	High	[M - N(iPr) ₂] ⁺
99	Very High	[Piperazine-CH ₂ -CH ₂] ⁺
86	Medium	[Piperazine-CH ₂] ⁺
70	Medium	[C ₄ H ₈ N] ⁺
56	Medium	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-(2-Diisopropylaminoethyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H spectrum with a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum with a spectral width of approximately 220 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

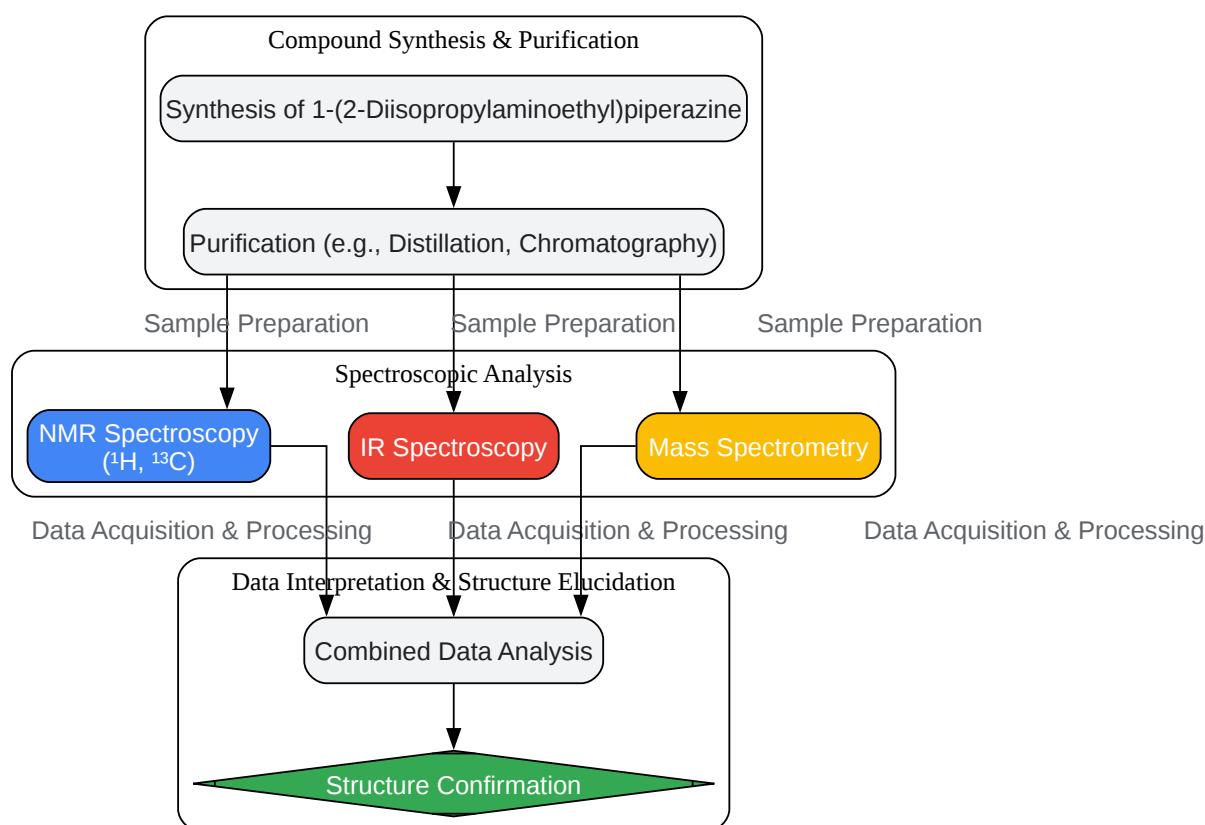
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Data Acquisition (EI):
 - Use a standard electron energy of 70 eV.
 - Acquire data over a mass-to-charge (m/z) range of approximately 40-500 amu.
- Data Acquisition (ESI):
 - Optimize the spray voltage, capillary temperature, and gas flows for the specific instrument.
 - Acquire data in positive ion mode.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$ for EI, $[\text{M}+\text{H}]^+$ for ESI) and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as **1-(2-Diisopropylaminoethyl)piperazine**.



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Workflow for Spectroscopic Characterization

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References

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273169#spectroscopic-data-nmr-ir-mass-spec-of-1-2-diisopropylaminoethyl-piperazine>]

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